4-ニトロフェニル 4-グアニジノベンゾアート

概要

説明

4-Nitrophenyl 4-guanidinobenzoate is a chemical compound known for its role as a substrate in enzymatic reactions, particularly with trypsin. It is more water-soluble than other similar compounds, making it a preferred choice in spectrophotometric assays .

科学的研究の応用

Enzymatic Assays

The compound serves as a substrate in enzymatic assays to study the kinetics of proteases such as trypsin and acrosin. Its hydrolysis leads to the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry.

Inhibition Studies

4-Nitrophenyl 4-guanidinobenzoate is an effective inhibitor of various enzymes:

- Acrosin : It has been shown to inhibit acrosin activity in spermatozoa, indicating potential applications in fertility research and contraceptive development .

- Phenoloxidase : The compound delays the hardening of chorionic membranes in embryos by inhibiting phenoloxidase activity, which may have implications for developmental biology.

Medicinal Chemistry

Research indicates that compounds similar to 4-nitrophenyl 4-guanidinobenzoate can serve as lead compounds for developing protease inhibitors that are crucial in treating diseases associated with abnormal protease activity, such as certain cancers and viral infections .

In Vitro Fertilization Studies

Research has demonstrated that 4-nitrophenyl 4-guanidinobenzoate effectively inhibits acrosin during in vitro fertilization processes. Studies indicated that varying concentrations of the compound could significantly affect fertilization rates by modulating acrosin activity .

Enzyme Kinetics Studies

Kinetic studies have shown that this compound is a potent inhibitor compared to other known inhibitors like benzamidine. The binding affinity and inhibition kinetics have been characterized using various substrate concentrations, providing insights into its potential therapeutic uses .

作用機序

Target of Action

The primary target of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is the phenoloxidase enzyme . This enzyme plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation, immune response, and wound healing.

Mode of Action

pNPGB acts as a protease inhibitor . It interacts with the phenoloxidase enzyme, inhibiting its activity. This interaction results in the delay of the hardening of the embryo chorionic membrane .

Pharmacokinetics

It is known that pnpgb is soluble in formic acid , which may influence its absorption and distribution in the body

Result of Action

The inhibition of the phenoloxidase enzyme by pNPGB leads to a delay in the hardening of the embryo chorionic membrane . This could potentially affect the development and survival of the embryo.

Action Environment

The action, efficacy, and stability of pNPGB can be influenced by various environmental factors. For instance, the pH of the environment could affect the solubility and therefore the bioavailability of pNPGB. Additionally, temperature may also play a role in the stability of the compound .

生化学分析

Biochemical Properties

4-Nitrophenyl 4-guanidinobenzoate is a substrate for trypsin, a serine protease enzyme. It is more water-soluble than other similar compounds, making it preferred in spectrophotometric assays . In biochemical reactions, 4-Nitrophenyl 4-guanidinobenzoate interacts with trypsin by binding to its active site, leading to the hydrolysis of the ester bond in the compound. This interaction results in the release of 4-nitrophenol, which can be measured spectrophotometrically. Additionally, 4-Nitrophenyl 4-guanidinobenzoate inhibits phenoloxidase, an enzyme involved in the hardening of the chorionic membrane in embryos .

Cellular Effects

4-Nitrophenyl 4-guanidinobenzoate has significant effects on various types of cells and cellular processes. It inhibits the activity of phenoloxidase, leading to delayed hardening of the chorionic membrane in embryos . This inhibition can affect cell signaling pathways and gene expression related to the development and differentiation of cells. Furthermore, the compound’s interaction with trypsin can influence cellular metabolism by altering the proteolytic activity within the cell.

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 4-guanidinobenzoate involves its interaction with specific enzymes and proteins. As a trypsin substrate, it binds to the active site of the enzyme, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically, providing insights into the enzyme’s activity. Additionally, 4-Nitrophenyl 4-guanidinobenzoate inhibits phenoloxidase by binding to its active site, preventing the enzyme from catalyzing the hardening of the chorionic membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 4-guanidinobenzoate can change over time. The compound is stable when stored at -20°C, but its activity may degrade over extended periods . Long-term studies have shown that the inhibition of phenoloxidase by 4-Nitrophenyl 4-guanidinobenzoate can lead to prolonged delays in the hardening of the chorionic membrane in embryos . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 4-guanidinobenzoate vary with different dosages in animal models. At low doses, the compound effectively inhibits phenoloxidase and delays chorionic membrane hardening . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing developmental abnormalities. Understanding the dosage effects is essential for determining the safe and effective use of 4-Nitrophenyl 4-guanidinobenzoate in research.

Metabolic Pathways

4-Nitrophenyl 4-guanidinobenzoate is involved in specific metabolic pathways, primarily related to its role as a trypsin substrate. The hydrolysis of the ester bond by trypsin leads to the release of 4-nitrophenol, which can be further metabolized by cellular enzymes . The compound’s interaction with phenoloxidase also affects metabolic flux and metabolite levels, influencing the overall metabolic activity within the cell.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 4-guanidinobenzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can impact its activity and function, affecting the overall biochemical processes.

Subcellular Localization

4-Nitrophenyl 4-guanidinobenzoate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes like trypsin and phenoloxidase, determining its role in various biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-nitrophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of 4-Nitrophenyl 4-guanidinobenzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for its applications in research and industry .

化学反応の分析

Types of Reactions: 4-Nitrophenyl 4-guanidinobenzoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-guanidinobenzoic acid and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: 4-Guanidinobenzoic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl 4-guanidinobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

- 4-Methylumbelliferyl 4-guanidinobenzoate

- 4-Nitrophenyl β-D-glucuronide

- 4-Nitrophenyl α-D-mannopyranoside

- 4-Nitrophenyl decanoate

Uniqueness: 4-Nitrophenyl 4-guanidinobenzoate is unique due to its higher water solubility compared to 4-methylumbelliferyl 4-guanidinobenzoate, making it more suitable for aqueous assays. Its ability to inhibit phenoloxidase enzyme and delay chorionic membrane hardening also sets it apart from other similar compounds .

生物活性

4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is a compound known for its significant biological activity, particularly as an inhibitor of various proteases. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of 4-Nitrophenyl 4-guanidinobenzoate

4-Nitrophenyl 4-guanidinobenzoate is a synthetic compound that serves as a substrate for trypsin and acts as a protease inhibitor. It is soluble in formic acid and exhibits unique properties that make it suitable for spectrophotometric assays and enzyme kinetics studies .

Target Enzymes:

- Phenoloxidase: The primary target of pNPGB is the phenoloxidase enzyme, which plays a crucial role in melanin biosynthesis. Inhibition of this enzyme delays the hardening of the chorionic membrane in embryos.

- Acrosin: pNPGB has been identified as an effective inhibitor of acrosin, a protease involved in sperm function. It binds to acrosin through complex formation with the active site serine residue, demonstrating pseudo-irreversible inhibition .

Biochemical Properties:

- pNPGB is more water-soluble than similar compounds, enhancing its utility in aqueous assays.

- It hydrolyzes to produce 4-guanidinobenzoic acid and 4-nitrophenol, which can be further metabolized by cellular enzymes.

Inhibition Studies

A series of studies have evaluated the inhibitory effects of pNPGB on various enzymes:

-

Acrosin Inhibition:

- In vitro fertilization studies demonstrated that pNPGB effectively inhibits acrosin activity in spermatozoa, with effective dose levels ranging from to M .

- The compound was shown to inhibit amidolytic activity in sperm when mixed with human ejaculate, indicating its potential as a contraceptive agent .

-

Phenoloxidase Activity:

- The inhibition of phenoloxidase by pNPGB leads to delayed chorionic membrane hardening in embryos, suggesting implications for developmental biology and reproductive health.

Pharmacokinetics and Stability

- Storage Conditions: pNPGB maintains stability when stored at -20°C; however, its biological activity may degrade over time if not properly preserved.

- Environmental Factors: The solubility and bioavailability of pNPGB can be influenced by environmental conditions such as pH and temperature, affecting its efficacy in biological systems.

Applications in Scientific Research

4-Nitrophenyl 4-guanidinobenzoate is utilized across various fields due to its properties as:

- Enzyme Substrate: Used in active site titration experiments for trypsin and other proteases .

- Protease Inhibitor: A tool for studying enzyme kinetics and inhibition mechanisms relevant to developing treatments for diseases involving proteases .

Comparative Analysis with Similar Compounds

| Compound Name | Solubility | Target Enzyme | Inhibition Type |

|---|---|---|---|

| 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) | High | Phenoloxidase | Pseudo-irreversible |

| 4-Methylumbelliferyl 4-guanidinobenzoate | Moderate | Trypsin | Reversible |

| 4-Nitrophenyl β-D-glucuronide | Low | Various | Competitive |

Uniqueness: pNPGB's higher water solubility compared to other compounds makes it more suitable for aqueous assays, while its specific inhibitory action on phenoloxidase sets it apart from others like 4-methylumbelliferyl derivatives.

Case Studies

- In Vitro Fertilization Studies:

- Enzyme Kinetics Studies:

特性

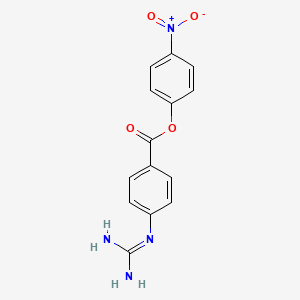

IUPAC Name |

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQGBUQTOGYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19135-17-2 (hydrochloride) | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90176041 | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-26-4 | |

| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate?

A1: 4-Nitrophenyl 4-guanidinobenzoate acts as a potent serine protease inhibitor. [, , ] Specifically, it demonstrates significant inhibitory activity against acrosin, a serine protease found in sperm acrosomes and essential for fertilization. [, , ] This inhibition arises from the compound's ability to bind to the active site of acrosin, preventing its enzymatic activity. [, , ]

Q2: How does the structure of 4-nitrophenyl 4-guanidinobenzoate contribute to its activity?

A2: The structure of 4-nitrophenyl 4-guanidinobenzoate is crucial for its inhibitory activity. It comprises a guanidinobenzoate group, which mimics the structure of arginine, the natural substrate of trypsin-like proteases like acrosin. [, ] The nitrophenyl group enhances the compound's binding affinity to the acrosin active site. []

Q3: Are there any challenges in utilizing 4-nitrophenyl 4-guanidinobenzoate as a contraceptive?

A4: One challenge lies in the permeability of the sperm acrosomal membrane. [] While 4-nitrophenyl 4-guanidinobenzoate demonstrates in vitro acrosin inhibition, it might face difficulty penetrating the acrosomal membrane to exert its effect effectively in vivo. [] Further research is necessary to develop strategies for efficient delivery to its target site.

Q4: What is the molecular weight and formula of 4-nitrophenyl 4-guanidinobenzoate?

A4: The molecular formula of 4-nitrophenyl 4-guanidinobenzoate is C14H14N4O4, and its molecular weight is 302.28 g/mol. You can find information on suppliers and spectroscopic data through chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q5: How does 4-nitrophenyl 4-guanidinobenzoate compare to other acrosin inhibitors?

A6: Research has explored various aryl 4-guanidinobenzoates as potential acrosin inhibitors. [] These studies revealed a range of inhibitory activities, with 4-nitrophenyl 4-guanidinobenzoate often emerging as one of the more potent inhibitors. [] Interestingly, some studies suggest limited selectivity for acrosin over other serine proteases like trypsin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。